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Application Notes and Protocols for GSK789 Treatment in In Vivo Mouse Models

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Compound of Interest					
Compound Name:	GSK789				
Cat. No.:	B15571221	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

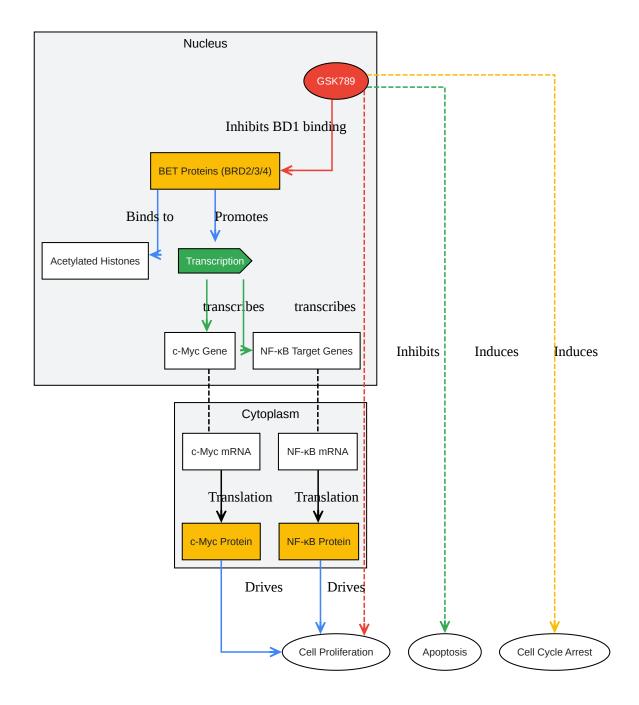
GSK789 is a potent and highly selective chemical probe for the first bromodomain (BD1) of the Bromo and Extra Terminal Domain (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] By binding to the acetyl-lysine binding pocket of BD1, GSK789 displaces BET proteins from chromatin, thereby modulating the transcription of key oncogenes and inflammatory mediators. [3] This selective inhibition of BD1 offers a promising therapeutic strategy in oncology and immunology.[1][2] These application notes provide a detailed protocol for the in vivo administration of GSK789 in mouse models of cancer, based on established methodologies for BET inhibitors.

Mechanism of Action

BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of target genes. In many cancers, BET proteins, particularly BRD4, are crucial for the expression of oncogenes such as c-Myc and for the activation of pro-survival signaling pathways like NF-kB. **GSK789** selectively inhibits the BD1 domain of BET proteins, which is critical for their chromatin association.[3] This disruption leads to the transcriptional downregulation of c-Myc and key components of the NF-kB pathway, resulting in cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.



Signaling Pathway Diagram



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Caption: **GSK789** inhibits BET protein binding to chromatin, downregulating c-Myc and NF-kB.

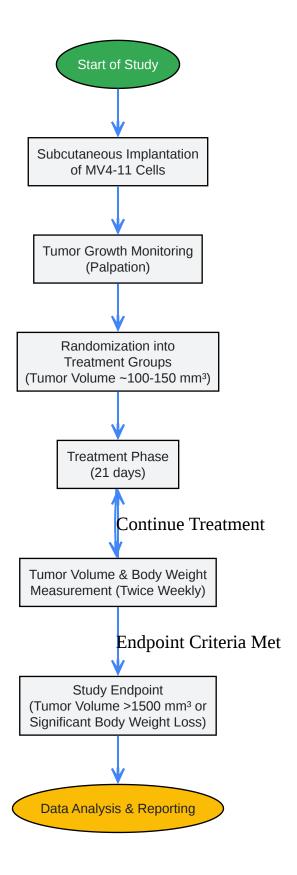
Experimental Protocols

This protocol describes a representative study to evaluate the efficacy of **GSK789** in a subcutaneous xenograft mouse model of acute myeloid leukemia (AML).

- 1. Cell Culture
- Cell Line: MV4-11 (human AML cell line)
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Passage cells every 2-3 days to maintain exponential growth.
- 2. Animal Model
- Species: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female.
- Acclimatization: House mice for at least one week prior to the start of the experiment with free access to food and water.
- Ethics: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
- 3. Xenograft Implantation
- Harvest MV4-11 cells during the exponential growth phase.
- Resuspend cells in sterile, serum-free RPMI-1640 or PBS.
- Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.
- Subcutaneously inject 5 x 10⁶ cells in a total volume of 100 μL into the right flank of each mouse.



- Monitor mice for tumor formation.
- 4. Experimental Workflow





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Caption: Workflow for in vivo efficacy study of **GSK789** in a mouse xenograft model.

5. Treatment Protocol

• Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

GSK789 Formulation:

- Prepare a stock solution of GSK789 in DMSO.
- For injection, dilute the stock solution in a vehicle solution of 10% DMSO, 40% PEG300, and 50% sterile saline. The final DMSO concentration should be kept low to avoid toxicity.

Dosing and Administration:

- Treatment Group: Administer GSK789 at a dose of 10 mg/kg via intraperitoneal (IP) injection once daily.
- Control Group: Administer an equivalent volume of the vehicle solution via IP injection once daily.
- Treatment Duration: Treat mice for 21 consecutive days.

6. Data Collection and Analysis

- Tumor Volume: Measure tumor dimensions (length and width) twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
- Body Weight: Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.
- Statistical Analysis: Analyze differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA).

Data Presentation



The following tables present representative data from a hypothetical study evaluating **GSK789** in an AML xenograft model.

Table 1: Effect of GSK789 on Tumor Growth in MV4-11 Xenograft Model

Treatment Group	Day 0 (mm³)	Day 7 (mm³)	Day 14 (mm³)	Day 21 (mm³)	Tumor Growth Inhibition (%)
Vehicle Control	125 ± 15	350 ± 40	850 ± 90	1450 ± 150	-
GSK789 (10 mg/kg)	128 ± 18	210 ± 25	420 ± 50	650 ± 75	55.2

Data are presented as mean ± SEM. Tumor Growth Inhibition (TGI) was calculated at Day 21 relative to the vehicle control group.

Table 2: Effect of GSK789 on Body Weight

Treatment Group	Day 0 (g)	Day 7 (g)	Day 14 (g)	Day 21 (g)
Vehicle Control	20.5 ± 0.5	21.0 ± 0.6	21.5 ± 0.7	22.0 ± 0.8
GSK789 (10 mg/kg)	20.3 ± 0.4	20.1 ± 0.5	19.8 ± 0.6	19.5 ± 0.7

Data are presented as mean ± SEM.

Conclusion

This application note provides a comprehensive protocol for evaluating the in vivo efficacy of the selective BD1 inhibitor, **GSK789**, in a mouse xenograft model of AML. The representative data illustrates the potential anti-tumor activity of **GSK789**, as evidenced by significant tumor growth inhibition with minimal impact on body weight. Researchers can adapt this protocol to



other cancer models and further investigate the pharmacodynamic effects of **GSK789** on target gene expression and signaling pathways.

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